2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid
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Overview
Description
2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes multiple tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in synthetic chemistry due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid typically involves multiple steps:
Formation of the Triazacyclododecane Ring: The initial step involves the cyclization of appropriate amine precursors to form the 1,5,9-triazacyclododecane ring. This can be achieved through a series of condensation reactions under controlled conditions.
Introduction of Boc Protecting Groups: The triazacyclododecane ring is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc protecting groups. This step is crucial for protecting the amine functionalities during subsequent reactions.
Attachment of the Acetic Acid Moiety: Finally, the acetic acid group is introduced through a nucleophilic substitution reaction, often using a suitable acylating agent like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification Steps: Techniques like crystallization, distillation, and chromatography are employed to purify the final product, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the acetic acid moiety or the triazacyclododecane ring.
Coupling Reactions: It can be used in peptide coupling reactions, where the acetic acid group reacts with amines to form amide bonds.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.
Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
Deprotected Amines: Removal of Boc groups yields free amines, which can be further functionalized.
Oxidized or Reduced Derivatives: Depending on the reaction conditions, various oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which 2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[Bis[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
- 2-[(2-Methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]acetic acid
Uniqueness
Compared to similar compounds, 2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid stands out due to its:
- Structural Complexity : The presence of multiple Boc groups and the triazacyclododecane ring provides unique reactivity and stability.
- Versatility : Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
- Applications : The compound’s diverse applications in chemistry, biology, medicine, and industry highlight its importance in scientific research and industrial processes.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H39N3O6 |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-[5,9-bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C21H39N3O6/c1-20(2,3)29-18(27)23-12-7-10-22(16-17(25)26)11-8-13-24(15-9-14-23)19(28)30-21(4,5)6/h7-16H2,1-6H3,(H,25,26) |
InChI Key |
ACISQEPLEOULQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CCCN(CCC1)C(=O)OC(C)(C)C)CC(=O)O |
Origin of Product |
United States |
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